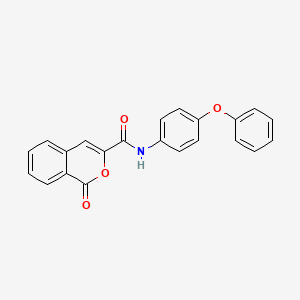![molecular formula C21H14N2O3 B11591687 2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}quinoline](/img/structure/B11591687.png)
2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
The synthesis of 2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrophenylfuran with quinoline derivatives under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, utilizing large-scale reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in aminoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where different substituents replace the nitrophenyl or furan groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE include:
2-[(1E)-2-[5-(2-Fluorophenyl)Furan-2-Yl]Ethenyl]Quinoline: This compound has a fluorophenyl group instead of a nitrophenyl group, which may alter its reactivity and biological activity.
2-[(1E)-2-[5-(2-Methylphenyl)Furan-2-Yl]Ethenyl]Quinoline: The presence of a methyl group can influence the compound’s steric and electronic properties.
2-[(1E)-2-[5-(2-Chlorophenyl)Furan-2-Yl]Ethenyl]Quinoline: The chlorophenyl group can affect the compound’s solubility and reactivity.
The uniqueness of 2-[(1E)-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14N2O3 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]quinoline |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)20-8-4-2-6-18(20)21-14-13-17(26-21)12-11-16-10-9-15-5-1-3-7-19(15)22-16/h1-14H/b12-11+ |
InChI Key |
CSAZHKZZUBPIIE-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B11591604.png)
![ethyl 4-(4-bromophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11591610.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11591623.png)
![9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11591643.png)
![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11591644.png)
![methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591646.png)
![2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone](/img/structure/B11591649.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591655.png)
![2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11591666.png)
![[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11591680.png)
![(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide](/img/structure/B11591690.png)
![2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11591696.png)
![(3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11591698.png)
